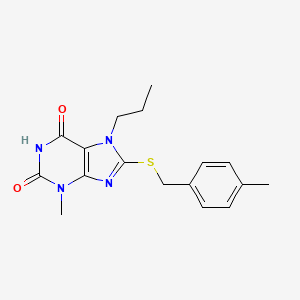

3-methyl-8-((4-methylbenzyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative is characterized by a 3-methyl group, a 7-propyl chain, and an 8-((4-methylbenzyl)thio) substituent. The 8-thioether linkage introduces steric bulk and moderate polarity, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name |

3-methyl-8-[(4-methylphenyl)methylsulfanyl]-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-4-9-21-13-14(20(3)16(23)19-15(13)22)18-17(21)24-10-12-7-5-11(2)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMIGJHAHPEJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1SCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-((4-methylbenzyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors such as urea and cyanoacetic acid. These reactions are often catalyzed by acids or bases under controlled temperatures.

Substitution Reactions:

Thioether Formation: The thioether linkage is formed by reacting the purine derivative with 4-methylbenzyl chloride in the presence of a thiol, such as thiourea, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.

Substitution: The aromatic ring and the purine core can undergo various substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives of the purine ring.

Substitution: Halogenated or nitrated derivatives of the aromatic ring or purine core.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-8-((4-methylbenzyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The purine core is a common motif in many biologically active molecules, making this compound a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic effects. Compounds with similar structures have been investigated for their antiviral, anticancer, and anti-inflammatory properties.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-8-((4-methylbenzyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The thioether linkage and other substituents can enhance binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Position 8 Substituent Comparison

*Calculated based on structural data.

Substituent Variations at Position 7

The 7-propyl group in the target compound contrasts with:

- 7-Ethyl (e.g., compound 34 from ): Shorter alkyl chains may reduce hydrophobic interactions, as seen in compound 34 (MW 287.08 g/mol), which exhibited lower molecular weight but comparable necroptosis inhibition .

- 7-(Thietan-3-yl) (e.g., F-168 from ): Cyclic substituents like thietane may enhance conformational rigidity, improving receptor selectivity in antithrombotic applications .

Substituent Variations at Position 3

The 3-methyl group is conserved in several analogs (e.g., ), but its absence or replacement alters activity:

- 3,7-Dimethyl derivatives (): Demonstrated high affinity for 5-HT6/D2 receptors, suggesting that additional methyl groups may stabilize receptor-ligand interactions .

- 1,3,7-Trimethyl derivative (): The simplest analog (MW 194.19 g/mol) lacks the 8-substituent, highlighting the necessity of the thioether/sulfonyl groups for advanced biological activity .

Biological Activity

3-Methyl-8-((4-methylbenzyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. With a molecular formula of C19H24N4O2S and a molecular weight of approximately 372.5 g/mol, this compound exhibits significant biological activities that have garnered attention in pharmacological research. Its structural complexity, characterized by a purine core and various functional groups including a thioether linkage, positions it as a candidate for therapeutic applications.

Biological Activities

Research indicates that 3-methyl-8-((4-methylbenzyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione possesses several biological activities:

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, which is critical in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Immunomodulatory Properties : Studies suggest that it can modulate immune responses, making it relevant for diseases like multiple sclerosis (MS) .

- Neuroprotective Effects : Preliminary findings indicate its capability to protect neural tissues, suggesting possible applications in neurodegenerative diseases .

- Substance Dependency Reduction : The compound has shown promise in reducing dependencies on substances such as alcohol, methamphetamine, and nicotine, highlighting its potential in addiction treatment .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, which play a crucial role in various signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), thereby enhancing cellular signaling related to inflammation and immune responses .

- Binding Affinity : The structural features of the compound allow it to mimic natural substrates or inhibitors, facilitating its binding to active sites on enzymes or receptors involved in critical biological processes .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Methylxanthine | C6H6N4O2 | Bronchodilator; related to caffeine metabolism |

| Theophylline | C7H8N4O2 | Used for respiratory diseases; phosphodiesterase inhibitor |

| Pentoxifylline | C13H18N4O3 | Improves blood flow; used for peripheral vascular disease |

Uniqueness : The unique thioether substitution and dual inhibition of phosphodiesterase enzymes set 3-methyl-8-((4-methylbenzyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione apart from other compounds listed above, potentially conferring distinct therapeutic benefits .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- Cancer Cell Lines : A study assessed the anticancer properties of similar purine derivatives against breast cancer (MCF-7) and melanoma (A375) cell lines. Compounds showed IC50 values indicating significant potency against these cell lines compared to standard treatments like methotrexate .

- In Vivo Studies : Animal models have been utilized to evaluate the anti-inflammatory effects of the compound. Results indicated a reduction in inflammatory markers and improved clinical outcomes in models mimicking human diseases such as arthritis and asthma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.